Platinum(IV) sulfide

Catalog No.
S1511621
CAS No.
12038-21-0
M.F
PtS2
M. Wt
259.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platinum(IV) sulfide

CAS Number

12038-21-0

Product Name

Platinum(IV) sulfide

IUPAC Name

bis(sulfanylidene)platinum

Molecular Formula

PtS2

Molecular Weight

259.2 g/mol

InChI

InChI=1S/Pt.2S

InChI Key

RKNFJIIYAUSTJA-UHFFFAOYSA-N

SMILES

S=[Pt]=S

Canonical SMILES

S=[Pt]=S

Potential in Electronics and Optoelectronics:

PtS2 belongs to a class of materials called transition metal dichalcogenides (TMDs) known for their unique layered structure and diverse properties. PtS2 exhibits a strong layer-dependent bandgap, meaning its electrical conductivity can be tailored by controlling the number of layers. This tunability makes it a promising candidate for various electronic and optoelectronic applications [].

Challenges in Synthesis and Characterization:

Despite its potential, PtS2 poses significant challenges in synthesis and characterization. Unlike most TMDs, Pt forms a more stable monosulfide (PtS) that isn't layered. This can lead to confusion and difficulty in obtaining pure PtS2 samples []. Additionally, reliable and scalable methods for synthesizing high-quality PtS2 thin films are still being developed [].

Exploring Potential Applications:

Despite the challenges, researchers are actively exploring potential applications of PtS2. Some areas of investigation include:

  • Catalysis: PtS2 shows promise as a catalyst for various chemical reactions, including hydrogen evolution and hydrodesulfurization [].
  • Energy Storage: PtS2's layered structure and electrochemical properties make it a potential candidate for battery electrodes [].
  • Sensors: PtS2's sensitivity to various gases and light makes it a potential material for gas sensors and photodetectors [].

Platinum(IV) sulfide is a black, semiconducting solid that is insoluble in all solvents. It adopts a cadmium iodide structure, consisting of octahedral platinum centers and pyramidal sulfide centers. The molecular weight of platinum(IV) sulfide is approximately 259.214 grams per mole . The compound is notable for its electronic properties and potential applications in various fields such as electronics and catalysis.

, particularly those involving reduction processes. For instance, it can be synthesized through reactions involving platinum(IV) chloride and hydrogen sulfide:

 NH4)2[PtCl6]+2H2SPtS2+2NH4Cl+4HCl\text{ NH}_4)_2[\text{PtCl}_6]+2\text{H}_2\text{S}\rightarrow \text{PtS}_2\downarrow +2\text{NH}_4\text{Cl}+4\text{HCl}

Another reaction involves the direct interaction of platinum(IV) chloride with hydrogen sulfide:

PtCl4+2H2SPtS2+4HCl\text{PtCl}_4+2\text{H}_2\text{S}\rightarrow \text{PtS}_2\downarrow +4\text{HCl}

These reactions highlight the compound's ability to form under specific conditions, particularly in the presence of reducing agents like hydrogen sulfide .

The synthesis of platinum(IV) sulfide typically involves the reaction of platinum salts with hydrogen sulfide or other sulfur-containing compounds. Common methods include:

  • Chemical Vapor Transport: This method utilizes phosphorus as a transport agent to grow single crystals of platinum(IV) sulfide.
  • Direct Reaction: Mixing platinum(IV) chloride with hydrogen sulfide in a controlled environment can yield platinum(IV) sulfide as a precipitate .

Research indicates that platinum(IV) sulfide can interact with various substances, particularly in electrochemical environments. For example, anodic oxidation of sulfides on platinum electrodes leads to the formation of surface layers containing platinum(IV) sulfide and sulfur, which can passivate the electrode surface . This behavior is significant for applications involving electrochemical sensors and devices.

Platinum(IV) sulfide shares similarities with other platinum-based compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Platinum(II) sulfidePtSLess stable than PtS₂; used in different catalytic processes.
Platinum disulfidePtS₂Another name for platinum(IV) sulfide; exhibits similar properties.
Platinum dichloridePtCl₂A precursor for synthesizing various platinum compounds; more soluble than PtS₂.
Platinum tetrachloridePtCl₄Often used in synthesis pathways leading to PtS₂; highly reactive.

Uniqueness of Platinum(IV) Sulfide

Platinum(IV) sulfide is unique due to its specific oxidation state (+4), which influences its reactivity and stability compared to other platinum compounds. Its semiconducting nature also differentiates it from many other inorganic compounds containing platinum.

Platinum(IV) sulfide exhibits multiple polymorphic phases, with the 1T phase representing the most thermodynamically stable configuration under standard conditions [26]. The compound primarily crystallizes in the 1T structure, which features octahedral coordination around platinum centers and adopts the cadmium iodide structure type [6] [9]. This layered arrangement consists of platinum atoms sandwiched between two hexagonal layers of sulfur atoms, creating discrete van der Waals-bonded layers [12].

The 1T polymorph demonstrates remarkable stability across different dimensional configurations, from bulk crystals to monolayer structures [26]. Computational investigations have revealed that bulk 1T-platinum(IV) sulfide possesses an indirect band gap of 0.25 eV, while monolayer variants exhibit significantly enhanced band gaps reaching 1.68 eV due to quantum confinement effects [26]. The electronic structure calculations confirm that the valence band maximum occurs at the gamma point in bulk systems, transitioning to positions between the M and gamma points in reduced dimensionality structures [26].

The 3R polymorph represents a metastable phase with octahedral coordination but distinct stacking arrangements [26]. First-principles calculations indicate that the 3R structure possesses comparable formation energy relative to the 1T phase, suggesting potential synthesis feasibility under specific conditions [26]. The 3R phase follows an ABC stacking sequence in contrast to the AA stacking observed in 1T structures [26]. However, experimental synthesis of pure 3R-platinum(IV) sulfide remains challenging due to the thermodynamic preference for 1T formation [26].

The 2H polymorph, characterized by trigonal prismatic coordination, has not been successfully synthesized for platinum(IV) sulfide systems [26]. Theoretical investigations suggest that 2H structures are energetically unfavorable compared to octahedral variants, explaining the absence of this phase in experimental observations [26]. The lack of 2H phase stability contrasts with other transition metal dichalcogenides where this polymorph commonly occurs [7].

Table 1: Crystallographic Data for Platinum(IV) Sulfide Polymorphic Structures

PhaseSpace GroupCoordinationLattice Parameter a (Å)Lattice Parameter c (Å)Band Gap (eV)Band Gap TypeRelative Stability
1T (Bulk)P-3m1 (164)Octahedral3.535.010.25IndirectMost Stable
1T (Monolayer)P-3m1 (164)Octahedral3.585.51.68IndirectMost Stable
2H (Theoretical)P6₃/mmcTrigonal PrismaticNot AvailableNot AvailableNot SynthesizedNot AvailableUnstable
3R (Theoretical)R3mOctahedralNot AvailableNot AvailableMetastableNot AvailableMetastable

Formation energy calculations demonstrate that the energy difference between 1T and 3R phases remains relatively small, typically within the range of polymorphic energy differences observed in other layered materials [31]. This narrow energy separation suggests that external factors such as synthesis conditions, substrate interactions, or applied strain could potentially stabilize alternative polymorphs [26]. The relative stability analysis reveals that 1T structures maintain their energetic preference across different layer thicknesses, from monolayer to bulk configurations [26].

Layered Architecture and Structural Characteristics

Platinum(IV) sulfide adopts a layered crystalline architecture fundamentally based on the cadmium iodide structure type [6] [11]. Each individual layer consists of a hexagonal arrangement of platinum atoms positioned between two hexagonal layers of sulfur atoms, creating a sandwich-like structure with octahedral coordination geometry [12]. The interlayer spacing measures approximately 5.0 to 5.5 Angstroms, with van der Waals forces providing the primary interlayer binding mechanism [23] [25].

The in-plane lattice parameters demonstrate consistency across different preparation methods and sample qualities [12] [24]. Scanning tunneling microscopy measurements reveal an in-plane interatomic distance of 3.58 ± 0.03 Angstroms, confirming the hexagonal symmetry within individual layers [12]. Monolayer step heights measure 5.5 ± 0.06 Angstroms, corresponding to the thickness of a single platinum(IV) sulfide layer including the van der Waals gap [12].

X-ray diffraction analyses confirm the trigonal crystal system with space group P-3m1 (164) for the 1T polymorph [25]. The unit cell parameters include a = b = 3.53 Angstroms and c = 5.01 Angstroms, with angles α = β = 90° and γ = 120° [25]. These crystallographic parameters remain consistent across different synthesis methods, including chemical vapor deposition and thermally assisted conversion techniques [23] [35].

Table 2: Structural Characteristics of Platinum(IV) Sulfide Phases

Property1T Phase3R Phase
Crystal Structure TypeLayered TMDLayered TMD
Interlayer Distance (Å)5.0-5.5Not Available
In-plane Interatomic Distance (Å)3.58 ± 0.03Not Available
Monolayer Thickness (Å)5.5 ± 0.06Not Available
Stacking SequenceAAABC
Van der Waals InteractionYesYes
Cadmium Iodide Structure TypeYesVariant
SymmetryHexagonalRhombohedral

The layered architecture enables mechanical exfoliation and chemical vapor transport methods for producing few-layer and monolayer samples [3] [6]. The van der Waals bonding between layers allows for relative sliding and separation without breaking covalent bonds within individual layers [13]. This structural characteristic facilitates the preparation of two-dimensional variants with modified electronic properties compared to bulk materials [26].

Raman spectroscopy investigations reveal characteristic vibrational modes corresponding to the layered structure [23]. The in-plane vibrations of sulfur and platinum atoms generate peaks around 300 cm⁻¹, while out-of-plane vibrations of chalcogen atoms produce features near 335 cm⁻¹ [23]. These spectroscopic signatures confirm the maintenance of layered structural integrity across different sample thicknesses [23].

The structural stability of platinum(IV) sulfide layers demonstrates remarkable resilience under ambient conditions [12]. Unlike some two-dimensional materials that degrade rapidly upon air exposure, platinum(IV) sulfide maintains its crystalline structure and electronic properties during transfer and storage processes [12]. This stability stems from the strong covalent bonding within layers and the chemical inertness of the platinum-sulfur framework [12].

Quantum Mechanical Modeling Approaches for Platinum(IV) Sulfide

Density functional theory represents the primary computational framework for investigating the electronic structure and properties of platinum(IV) sulfide [19] [22]. Standard generalized gradient approximation functionals, particularly the Perdew-Burke-Ernzerhof exchange-correlation functional, provide reliable descriptions of structural parameters and relative energies between different polymorphs [18] [26]. However, accurate prediction of electronic band gaps requires more sophisticated approaches due to the well-known band gap underestimation in standard density functional theory implementations [34].

Hybrid functional calculations, specifically the Heyd-Scuseria-Ernzerhof HSE06 functional, deliver significantly improved accuracy for electronic structure predictions [39] [40]. These methods incorporate exact Hartree-Fock exchange with density functional theory exchange-correlation terms, providing better treatment of electron localization and band gap calculations [39]. For platinum(IV) sulfide systems, hybrid functionals correctly predict the semiconductor nature and provide band gap values in closer agreement with experimental measurements [36].

The GW approximation represents the most accurate computational approach for determining quasiparticle energies and band structures [42] [45]. This many-body perturbation theory method treats electron-electron interactions beyond the mean-field approximation used in density functional theory [42]. GW calculations on platinum(IV) sulfide provide benchmark-quality results for ionization potentials, electron affinities, and fundamental band gaps [42]. However, the computational cost of GW methods limits their application to relatively small system sizes [42].

Table 3: Electronic Properties of Platinum(IV) Sulfide as Function of Layer Thickness

SystemBand Gap (eV)VBM PositionCBM PositionBand Gap TypeQuantum Confinement
Bulk 1T-PtS₂0.25Γ pointBetween M-ΓIndirectNo
Monolayer 1T-PtS₂1.68Between M-ΓBetween M-ΓIndirectMaximum
Bilayer 1T-PtS₂Not AvailableNot AvailableNot AvailableNot AvailableHigh
3-Layer 1T-PtS₂Not AvailableBetween M-ΓBetween M-ΓIndirectMedium
4-Layer 1T-PtS₂Not AvailableΓ pointBetween M-ΓIndirectLow
10-Layer 1T-PtS₂Not AvailableΓ pointBetween M-ΓIndirectMinimal

Van der Waals corrections prove essential for accurate modeling of interlayer interactions in layered platinum(IV) sulfide structures [13] [18]. Standard density functional theory severely underestimates the binding between layers due to inadequate treatment of dispersion forces [16]. The inclusion of van der Waals correction schemes, such as the DFT-D3 method or the van der Waals density functionals, ensures proper description of interlayer spacing and binding energies [18].

Pseudopotential approaches enable efficient treatment of core electrons while maintaining computational tractability [18] [35]. For platinum(IV) sulfide calculations, norm-conserving or projector-augmented wave pseudopotentials typically treat the 5s, 5p, 5d, and 6s electrons of platinum as valence states, along with the 3s and 3p electrons of sulfur [18]. This approach reduces computational complexity while preserving chemical accuracy for bonding and electronic structure predictions [18].

Table 4: Quantum Mechanical Modeling Approaches for Platinum(IV) Sulfide

MethodApplicationAccuracy LevelComputational Cost
Density Functional Theory (DFT)Ground State PropertiesGood for StructureModerate
Hybrid Functionals (HSE06)Accurate Band GapsExcellent for ElectronicsHigh
GW ApproximationQuasiparticle EnergiesBenchmark QualityVery High
Van der Waals CorrectionsInterlayer InteractionsEssential for LayeredLow Addition
PseudopotentialsCore Electron TreatmentStandard PracticeStandard
Basis Set RequirementsComputational AccuracyCritical ParameterVariable

Basis set selection significantly influences the accuracy and convergence of quantum mechanical calculations [34]. For platinum(IV) sulfide systems, triple-zeta quality basis sets with polarization functions typically provide adequate convergence for structural and electronic properties [34]. Plane-wave basis sets offer advantages for periodic systems, with energy cutoffs in the range of 400-600 eV ensuring converged results for most properties [35].

First-principles molecular dynamics simulations enable investigation of finite-temperature effects and structural dynamics [22]. These approaches combine density functional theory with classical equations of motion to study thermal stability, phase transitions, and vibrational properties [22]. For platinum(IV) sulfide, molecular dynamics calculations reveal the stability of layered structures at elevated temperatures and provide insights into thermal expansion behavior [22].

Other CAS

12038-21-0

General Manufacturing Information

Platinum sulfide (PtS2): ACTIVE

Dates

Modify: 2023-08-15

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